2-Nitro-3-pivaloyloxypropene 2-Nitro-3-pivaloyloxypropene
Brand Name: Vulcanchem
CAS No.: 78551-14-1
VCID: VC18649969
InChI: InChI=1S/C8H13NO4/c1-6(9(11)12)5-13-7(10)8(2,3)4/h1,5H2,2-4H3
SMILES:
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol

2-Nitro-3-pivaloyloxypropene

CAS No.: 78551-14-1

Cat. No.: VC18649969

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-3-pivaloyloxypropene - 78551-14-1

Specification

CAS No. 78551-14-1
Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
IUPAC Name 2-nitroprop-2-enyl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C8H13NO4/c1-6(9(11)12)5-13-7(10)8(2,3)4/h1,5H2,2-4H3
Standard InChI Key HRYQXODNLXZZPD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C(=O)OCC(=C)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Nitro-3-pivaloyloxypropene consists of a propenyl backbone with a nitro group (-NO₂) at the C2 position and a pivaloyloxy group (-OPiv) at C3. The pivaloyloxy moiety, derived from pivalic acid (2,2-dimethylpropanoic acid), introduces steric bulk that influences reactivity and selectivity in synthetic applications. Key identifiers include:

PropertyValueSource
IUPAC Name2-nitroprop-2-enyl 2,2-dimethylpropanoate
Molecular FormulaC₈H₁₃NO₄
Molecular Weight187.19 g/mol
Canonical SMILESCC(C)(C)C(=O)OCC(=C)N+[O⁻]
InChI KeyHRYQXODNLXZZPD-UHFFFAOYSA-N

Physical and Spectral Characteristics

The compound is typically a solid at room temperature, though its melting point and solubility data remain sparsely reported. Its infrared (IR) spectrum shows characteristic stretches for the nitro group (~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹). Nuclear magnetic resonance (NMR) data reveal distinct signals:

  • ¹H NMR: A singlet for the pivaloyl methyl groups (δ 1.2 ppm) and resonances for the propenyl hydrogens (δ 5.8–6.2 ppm) .

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon (δ 170–175 ppm) and nitro-bearing alkene (δ 120–125 ppm) .

Synthesis and Reaction Mechanisms

Preparation from Nitrodiol Precursors

The most common synthesis involves a two-step sequence starting from 2-nitro-2-phenylpropane-1,3-diol (nitrodiol):

  • Esterification: Treatment with pivaloyl chloride in the presence of a base (e.g., pyridine) yields the diastereomerically pure diester intermediate .

  • Elimination: Sodium acetate in diethyl ether facilitates β-elimination of pivalic acid, generating the (E)-configured nitropropenyl ester in 90% yield (Eq. 1) .

Nitrodiol+Pivaloyl ChlorideBaseDiastereomeric DiesterNaOAc2-Nitro-3-pivaloyloxypropene\text{Nitrodiol} + \text{Pivaloyl Chloride} \xrightarrow{\text{Base}} \text{Diastereomeric Diester} \xrightarrow{\text{NaOAc}} \text{2-Nitro-3-pivaloyloxypropene}

Mechanistic Insights

The nitro group’s electron-withdrawing nature activates the α,β-unsaturated system for conjugate additions, while the pivaloyloxy group acts as a transient protecting group. Under basic conditions, the ester undergoes elimination to regenerate the nitroalkene, which participates in cycloadditions or Michael additions .

Applications in Organic Synthesis

Double Cyclization Reactions

2-Nitro-3-pivaloyloxypropene serves as a conjunctive reagent in one-pot double cyclizations. For example, reaction with bifunctional nucleophiles (e.g., enolates or amines) yields bicyclic systems with cis-ring junctions (Table 1) .

SubstrateProductYield (%)cis:trans RatioSource
Ketone-enolate5,5-Bicyclic system7895:5
Amino alcohol6,6-Bicyclic lactam6590:10

Linchpin Role in Natural Product Synthesis

The compound’s ability to couple with two distinct electrophiles has been exploited in synthesizing complex frameworks:

  • Adamantane Derivatives: Stetter-type reactions with diketones form tricyclic structures .

  • Citrinadin B Analogs: Sequential annulations generate pentacyclic cores resembling marine natural products .

Research Findings and Case Studies

Stereochemical Outcomes

Studies demonstrate that reactions with chiral substrates retain stereochemistry. For instance, using (R)-configured amines results in diastereomerically enriched bicyclic lactams (dr > 9:1) .

Comparative Reactivity

Compared to simpler nitroalkenes, 2-nitro-3-pivaloyloxypropene exhibits enhanced regioselectivity due to steric guidance from the pivaloyloxy group. This prevents over-reactivity in polyfunctional systems .

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